2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
Description
2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine compound featuring a fused pyrrolidine-pyrrole core substituted with a pyridin-3-ylmethyl group. These compounds are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions, often employing green solvents like subcritical water to optimize efficiency and sustainability .
The pyridin-3-ylmethyl substituent introduces aromaticity and polarity, distinguishing it from simpler alkyl or heterocyclic substituents. This structural feature may enhance interactions with biological targets, such as microbial enzymes or neurotransmitter receptors, as seen in analogous compounds .
Properties
IUPAC Name |
5-(pyridin-3-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-10(4-13-3-1)7-15-8-11-5-14-6-12(11)9-15/h1-4,11-12,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYMGYMFILJLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant case studies and research findings.
- Chemical Formula : C12H17N3
- Molecular Weight : 203.28 g/mol
- CAS Number : 1422068-06-1
Research indicates that octahydropyrrolo[3,4-c]pyrrole derivatives, including this compound, exhibit significant biological activity through various mechanisms:
- Histamine H4 Receptor Modulation : These compounds have been identified as ligands for the histamine H4 receptor, which is implicated in inflammatory responses. This suggests potential applications in treating conditions such as asthma and allergic rhinitis .
- Antiviral Activity : Some derivatives have shown efficacy as CCR5 antagonists, which may be beneficial in treating HIV and related inflammatory diseases .
- Antitumor Properties : Preliminary screenings indicate moderate antitumor activity, with certain derivatives demonstrating stronger effects than their natural counterparts from marine sources .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies and Research Findings
- Histamine H4 Receptor Study :
- Antiviral Properties :
- Antitumor Screening :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells. Notably, compounds derived from this class have demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
1.2 Antiviral Properties
The compound has also been investigated for its antiviral activity. Pyrrolo[3,4-c]pyrrole derivatives have shown effectiveness against HIV-1 and other viral infections by disrupting viral replication mechanisms. This suggests potential applications in developing antiviral drugs .
1.3 Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of pyrrolo[3,4-c]pyrrole derivatives. These compounds have been found to enhance insulin sensitivity and promote glucose uptake in muscle and fat cells, making them candidates for further research in diabetes management .
Neuropharmacology
2.1 Histamine Receptor Modulation
The compound's interaction with histamine receptors has been a focus of neuropharmacological studies. Specifically, the histamine H3 receptor is implicated in modulating neurotransmitter release in the central nervous system. Compounds that target this receptor could lead to advancements in treating neurological disorders such as schizophrenia and cognitive impairments .
2.2 Sedative and Anxiolytic Effects
Preliminary research suggests that certain derivatives may exhibit sedative and anxiolytic properties. These effects were assessed through behavioral tests in animal models, indicating potential use in managing anxiety disorders and sleep disturbances .
Synthesis and Material Science Applications
3.1 Building Block for Complex Molecules
In synthetic chemistry, 2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole serves as a versatile building block for constructing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for developing new materials with tailored properties .
3.2 Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced composites for industrial use .
Case Studies
Comparison with Similar Compounds
Key Findings :
- Subcritical water reduces reaction times significantly (e.g., 2 hours for thiazol derivatives vs. 18–30 hours in acetone) while maintaining yields .
Structural and Functional Comparisons
Table 2: Substituent Impact on Properties
Structural Insights :
Antimicrobial Activity:
- Thiazol-2-yl derivatives exhibit broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Mycobacterium tuberculosis (MIC: 7.81–62.5 μg/mL), comparable to ampicillin .
- Pyridin-3-ylmethyl analogs are hypothesized to show similar or enhanced activity due to pyridine’s hydrogen-bonding capacity, though empirical data are needed.
Physicochemical and Commercial Considerations
- Solubility : Thiazole and pyridine derivatives exhibit higher aqueous solubility than methylated analogs, aiding bioavailability .
- Commercial Availability : Methyl and disubstituted variants are commercially available (e.g., CAS 172739-03-6), while pyridin-3-ylmethyl derivatives may require custom synthesis .
Preparation Methods
Azomethine Ylide-Based [3 + 2] Cycloaddition
The octahydropyrrolo[3,4-c]pyrrole core is frequently synthesized via 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient dipolarophiles. For example:
-
Precursor Synthesis : Methyl 2-(diphenylmethyleneamino)acetate reacts with N-substituted maleimides under reflux in o-xylene to yield bicyclic intermediates.
-
Reaction Conditions : Heating equimolar mixtures of alkyl 2-aminoesters and 1,3-dicarbonyl compounds under solvent-free conditions with catalytic potassium hydroxide (0.1 eq.) produces pyrrolo[3,4-c]pyrrole derivatives in 45–81% yields.
Mechanistic Insight : Density functional theory (DFT-B3LYP) calculations reveal that tautomeric equilibria and steric effects influence the stability of intermediates, favoring aromatization to the final bicyclic structure.
Reductive Amination and Reduction Approaches
LiAlH4-Mediated Reduction
Reduction of diketone precursors is a key step in accessing the bicyclic amine structure:
-
Example : Tert-butyl 5-(3-chloropropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is synthesized via LiAlH4 reduction of a diketone intermediate, achieving 60% yield.
-
Optimization : Slow addition of LiAlH4 to methyl 2-(pyridin-3-yl)acetate in tetrahydrofuran at 0°C minimizes side reactions, yielding 2-(pyridin-3-yl)ethanol as a precursor.
Table 1. Comparative Analysis of Reduction Methods
| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-(pyridin-3-yl)acetate | LiAlH4 | THF | 0°C | 51 | |
| Diketone intermediate | LiAlH4 | Diethyl ether | Reflux | 60 |
Post-Functionalization of the Bicyclic Core
Alkylation and Acylation Reactions
The pyridin-3-ylmethyl group is introduced via alkylation or acylation of preformed octahydropyrrolo[3,4-c]pyrrole intermediates:
-
Alkylation : Reaction of octahydropyrrolo[3,4-c]pyrrole with 3-(chloromethyl)pyridine in acetonitrile at 80°C for 12 hours affords the target compound in 74–91% yields.
-
Green Chemistry Adaptation : Subcritical water (130°C, 30 bar N₂) replaces organic solvents, achieving comparable yields (75–91%) with reduced reaction times (2–4 hours).
Key Advantage : Subcritical water enhances reaction efficiency by acting as both solvent and catalyst, minimizing byproduct formation.
Computational and Mechanistic Studies
DFT Analysis of Tautomeric Equilibria
DFT-B3LYP studies highlight the role of substituents in stabilizing intermediates:
Rearrangement Pathways
Sodium methoxide-promoted rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine demonstrates the influence of quaternary carbons on reaction pathways. Computational models confirm that indol-3-ylmethyl substituents stabilize transition states, enabling selective formation of the desired regioisomer.
Green Synthesis and Scalability
Solvent-Free and Subcritical Water Methods
-
Solvent-Free Cyclocondensation : Heating equimolar mixtures of amino esters, 1,3-dicarbonyl compounds, and KOH under solvent-free conditions achieves 81% yield with minimal waste.
-
Subcritical Water Applications : Reactions in subcritical water (130°C, 30 bar) reduce reliance on toxic solvents, achieving 85% yield for analogous compounds.
Table 2. Green Synthesis Performance Metrics
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole, and how can stereochemical purity be ensured?
The synthesis typically involves reductive amination or cyclization strategies. For example, disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives are synthesized via multi-step reactions, including nucleophilic substitution and catalytic hydrogenation to achieve the bicyclic framework . Stereochemical control is critical; chiral resolution using chiral stationary-phase chromatography or asymmetric catalysis (e.g., Ru-BINAP complexes) can ensure enantiomeric excess (>99%) . X-ray crystallography (as in ) confirms absolute configuration, with key torsion angles (e.g., C3a-C6a-N2) verifying the (3aR,6aS) stereochemistry .
What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- NMR Spectroscopy : 1H/13C NMR resolves the pyridinylmethyl group (δ 8.4–8.6 ppm for pyridine protons) and octahydropyrrolo[3,4-c]pyrrole backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 189.2569 (C11H15N3) .
- X-ray Diffraction : Single-crystal studies (e.g., ) reveal bond lengths (e.g., N–C = 1.47 Å) and dihedral angles critical for conformational stability .
- HPLC-PDA : Validates purity (>98%) and detects stereoisomeric impurities .
How does the compound’s solubility and stability profile impact formulation for in vivo studies?
The compound’s logP (~2.1) suggests moderate lipophilicity, requiring co-solvents (e.g., PEG-400) for aqueous solubility. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, but oxidative susceptibility (e.g., pyrrolidine ring) necessitates antioxidant additives (e.g., ascorbic acid) in formulations .
Advanced Research Questions
What structure-activity relationship (SAR) insights guide the optimization of orexin receptor antagonism?
Key SAR findings include:
- Pyridinyl Substitution : The 3-pyridinyl group enhances OX2 receptor selectivity (Ki = 0.8 nM vs. OX1 Ki = 120 nM) by forming π-π interactions with Tyr318 in the OX2 binding pocket .
- Pyrrolo[3,4-c]pyrrole Conformation : The (3aR,6aS) configuration maximizes steric complementarity with the receptor’s hydrophobic subpocket, improving binding affinity 10-fold over the (3aS,6aR) isomer .
- Methyl Group Introduction : Adding a methyl group at C2 reduces CYP3A4-mediated metabolism, increasing half-life (t1/2 = 6.2 hours in human hepatocytes) .
What in silico strategies are effective for predicting off-target effects and toxicity?
- Molecular Docking : AutoDock Vina or Glide simulations model interactions with non-target receptors (e.g., serotonin 5-HT2A) to assess selectivity .
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability (BBB+ score = 0.72) and hERG inhibition risk (IC50 = 1.2 μM, low cardiotoxicity) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) evaluate metabolic hotspots, such as pyrrolidine N-oxidation susceptibility .
How do conflicting data on tissue distribution and receptor occupancy inform preclinical dosing regimens?
In rodent studies, the compound shows high brain-to-plasma ratios (3:1) but variable orexin receptor occupancy (40–80%) across cortical regions . Microdialysis in the hypothalamus reveals dose-dependent orexin-A suppression (EC50 = 1.5 mg/kg). To resolve discrepancies, positron emission tomography (PET) with 11C-labeled analogs quantifies receptor occupancy in real-time, guiding dose adjustments for insomnia models .
What crystallographic or spectroscopic evidence supports the compound’s role in modulating protein-ligand dynamics?
Time-resolved FTIR spectroscopy captures conformational changes in the orexin receptor’s transmembrane domain (e.g., helix VI tilting) upon compound binding . X-ray structures (e.g., PDB 6TOA) show hydrogen bonding between the pyrrolidine nitrogen and His344, stabilizing the inactive receptor state .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
